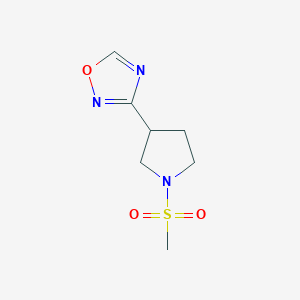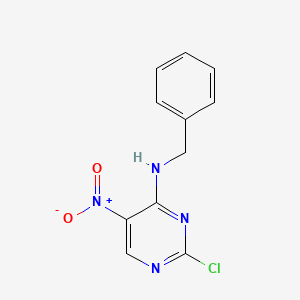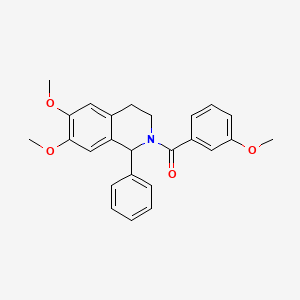![molecular formula C19H16ClNO3 B6425623 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide CAS No. 2034297-17-9](/img/structure/B6425623.png)
5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with a furan ring, a phenyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide typically involves multiple steps:
Formation of the furan-3-yl phenyl intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-3-yl boronic acid and a halogenated phenyl compound under palladium catalysis.
Introduction of the methoxybenzamide moiety: The intermediate is then reacted with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the furan ring, which is known for its biological activity.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: Potential use in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may target bacterial enzymes or receptors, inhibiting their function and leading to antimicrobial effects.
Pathways Involved: The compound may interfere with bacterial cell wall synthesis or protein synthesis pathways, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{[4-(furan-2-yl)phenyl]methyl}-2-methoxybenzamide: Similar structure but with the furan ring in a different position.
5-chloro-N-{[4-(thiophen-3-yl)phenyl]methyl}-2-methoxybenzamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide is unique due to the specific positioning of the furan ring, which may confer different biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-chloro-N-[[4-(furan-3-yl)phenyl]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-18-7-6-16(20)10-17(18)19(22)21-11-13-2-4-14(5-3-13)15-8-9-24-12-15/h2-10,12H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCREUXZBIDJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B6425550.png)
![3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B6425557.png)
![N-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6425564.png)

![(2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6425583.png)
![1-{1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425589.png)
![1-methyl-3-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425590.png)
![1-methyl-3-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425594.png)
![4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6425601.png)
![4-{[(5-bromo-2-chlorophenyl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6425607.png)
![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B6425615.png)
![N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6425626.png)

